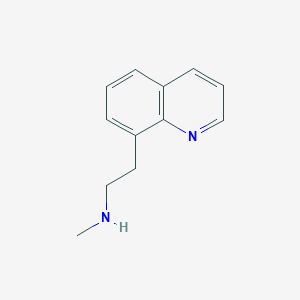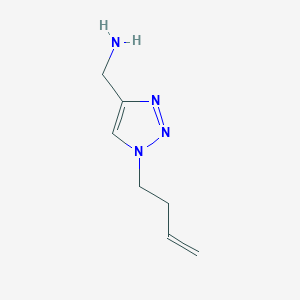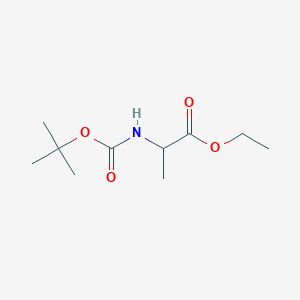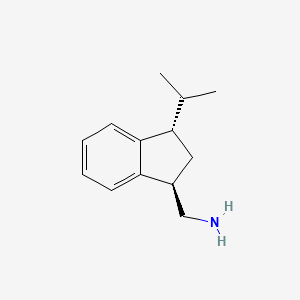
N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: is a complex organic compound that features a pyrimidine ring substituted with multiple methyl groups and a dioxaborolane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as urea and β-diketones.
Introduction of Methyl Groups: Methylation of the pyrimidine ring is achieved using methylating agents like methyl iodide in the presence of a base.
Attachment of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a borylation reaction, often using pinacolborane and a suitable catalyst such as palladium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or esters.
Reduction: Reduction reactions can target the pyrimidine ring or the dioxaborolane moiety, leading to various reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the methylated positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine compounds with various functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It serves as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of diagnostic tools.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals with specific biological activities.
Industry:
Polymer Synthesis: The compound can be incorporated into polymer backbones, imparting desirable properties such as increased stability and functionality.
作用机制
The mechanism by which N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects is largely dependent on its interaction with specific molecular targets. The dioxaborolane moiety can interact with hydroxyl groups, forming stable complexes. This interaction is crucial in catalysis and bioconjugation applications. The pyrimidine ring can engage in π-π stacking interactions, influencing the compound’s behavior in biological systems and materials science applications.
相似化合物的比较
Phenylboronic Acid Pinacol Ester: Similar boron-containing compound used in various chemical reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Shares the dioxaborolane moiety and is used in similar applications.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with applications in organic synthesis.
Uniqueness: N,N,4,6-Tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine stands out due to its combination of a highly substituted pyrimidine ring and a dioxaborolane moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
2304635-24-1 |
|---|---|
分子式 |
C14H24BN3O2 |
分子量 |
277.17 g/mol |
IUPAC 名称 |
N,N,4,6-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H24BN3O2/c1-9-11(10(2)17-12(16-9)18(7)8)15-19-13(3,4)14(5,6)20-15/h1-8H3 |
InChI 键 |
IWDBNKUZUVFKIN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356984.png)






![2-Methyl-3-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357022.png)
![7-Methoxy-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine](/img/structure/B13357030.png)
![Ethyl 4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2,6-dimethoxyphenyl carbonate](/img/structure/B13357031.png)


![3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357052.png)
